ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of 4-methylphenyl-substituted cyclopentaquinoline with ethyl chloroformate under basic conditions . This reaction typically requires a catalyst such as triethylamine and is carried out at room temperature to yield the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure, camptothecin has a lactone ring instead of the cyclopenta ring.
The uniqueness of ETHYL 4-(4-METHYLPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE lies in its combination of a cyclopenta ring and an ethyl ester group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C22H23NO2/c1-3-25-22(24)16-11-12-20-19(13-16)17-5-4-6-18(17)21(23-20)15-9-7-14(2)8-10-15/h4-5,7-13,17-18,21,23H,3,6H2,1-2H3/t17-,18+,21+/m1/s1 |
InChI Key |
IXWGTQAZOIAHLF-LQWHRVPQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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